2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile
Overview
Description
2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile is an organic compound with the molecular formula C8H5ClFNO2S and a molecular weight of 233.65 g/mol . It belongs to the class of sulfonyl-substituted acetonitriles and is characterized by the presence of a chloro and fluoro substituent on the phenyl ring.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium
Biochemical Pathways
It’s known that similar compounds play a role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
It’s worth noting that similar compounds, such as 4-fluorophenylacetonitrile, undergo biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 .
Result of Action
It’s known that it can be used to produce 3-(4-fluoro-benzenesulfonyl)-thiophen-2-ylamine with [1,4]dithiane-2,5-diol . This suggests that it may have potential applications in the synthesis of various organic compounds.
Action Environment
It’s known that similar compounds are generally stable and environmentally benign . They are also known to be incompatible with oxidizing agents and should be stored in a cool, dry conditions in a well-sealed container .
Preparation Methods
The synthesis of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile typically involves the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with acetonitrile under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to form corresponding sulfonic acids and nitriles.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile has several scientific research applications, including:
Comparison with Similar Compounds
2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile can be compared with other sulfonyl-substituted acetonitriles, such as:
- 2-((4-Bromo-2-fluorophenyl)sulfonyl)acetonitrile
- 2-((4-Methyl-2-fluorophenyl)sulfonyl)acetonitrile
- 2-((4-Chloro-2-methylphenyl)sulfonyl)acetonitrile
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The presence of different halogens or alkyl groups can affect the compound’s chemical properties and its interactions with other molecules .
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)sulfonylacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDMKWKRVBJDGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)S(=O)(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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